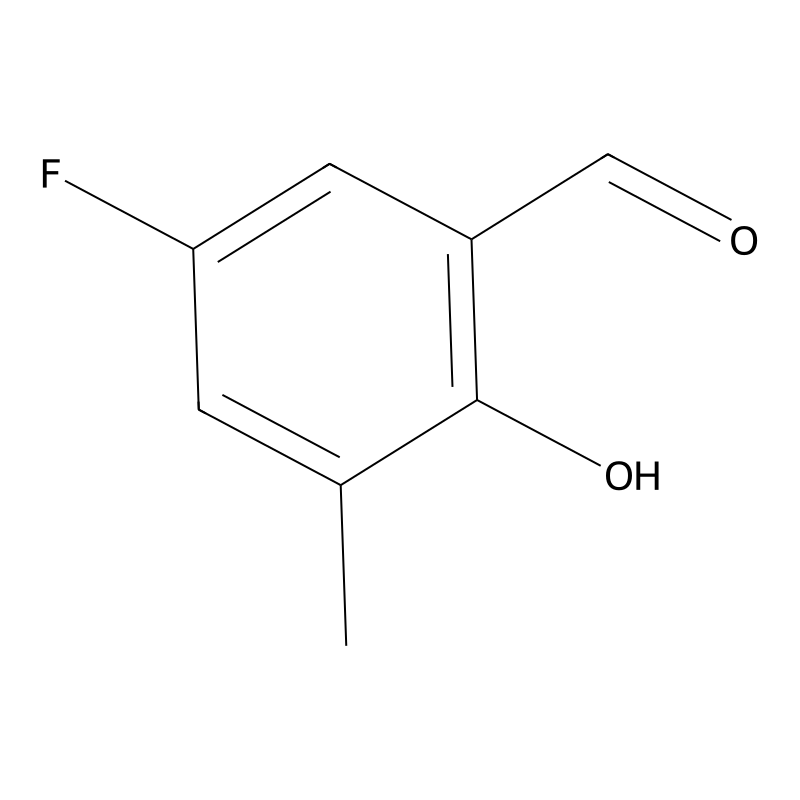5-Fluoro-2-hydroxy-3-methylbenzaldehyde

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
5-Fluoro-2-hydroxy-3-methylbenzaldehyde is an organic compound with the molecular formula C8H7FO2 and a molecular weight of 154.14 g/mol. This compound is characterized by its functional groups: a fluorine atom, a hydroxyl group, and an aldehyde group, which contribute to its reactivity and potential applications in various chemical processes. The compound is typically presented in a purity of around 95% and is classified as a corrosive and irritant substance, necessitating careful handling and storage according to safety guidelines .
- Organic synthesis: 5-F-2-OH-3-Me-benzaldehyde possesses a combination of functional groups (fluorine, hydroxyl, and aldehyde) that might be useful in organic synthesis as a building block for more complex molecules. Researchers could investigate its reactivity in condensation reactions, nucleophilic substitutions, and other organic transformations.
- Medicinal chemistry: The presence of the hydroxyl and aldehyde groups suggests a possible resemblance to some natural products with biological activity. Researchers could explore this molecule's potential as a lead compound for drug discovery or as a starting material for synthesizing more potent analogs. PubChem, 5-Fluoro-2-hydroxy-3-methoxybenzaldehyde:
- Material science: Fluorine substitution can alter the physical and chemical properties of molecules. Researchers could study how the introduction of fluorine in this molecule affects properties like solubility, thermal stability, or interactions with other materials.
- Schiff Base Formation: The aldehyde group can react with primary amines to form Schiff bases, which are significant intermediates in organic synthesis .
- Nucleophilic Substitution: The presence of the fluorine atom allows for nucleophilic substitution reactions, making it useful in synthesizing various heterocyclic compounds .
- Condensation Reactions: The hydroxyl group can participate in condensation reactions, contributing to the formation of larger molecular frameworks .
Research indicates that compounds similar to 5-Fluoro-2-hydroxy-3-methylbenzaldehyde have been investigated for biological activities. For instance, derivatives have shown potential as inhibitors of aldosterone synthase, suggesting that this compound may also exhibit similar pharmacological properties . Additionally, studies have highlighted insecticidal activity in related compounds, indicating potential applications in pest control .
The synthesis of 5-Fluoro-2-hydroxy-3-methylbenzaldehyde can be achieved through several methods:
- Fluorination of Salicylaldehyde: This method involves the introduction of fluorine into salicylaldehyde under controlled conditions.
- Hydroxylation and Methylation: Starting from appropriate precursors, hydroxylation followed by methylation can yield the desired product.
- Vapor Phase Reactions: Utilizing vapor phase techniques can facilitate the synthesis while minimizing by-products .
5-Fluoro-2-hydroxy-3-methylbenzaldehyde has diverse applications:
- Chemical Synthesis: It serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
- Chemosensor Development: The compound has been utilized in developing chemosensors for detecting metal ions, such as copper, which is crucial for environmental monitoring .
- Agricultural Chemistry: Its insecticidal properties make it a candidate for developing new pest control agents .
Interaction studies involving 5-Fluoro-2-hydroxy-3-methylbenzaldehyde focus on its reactivity with biological targets and other chemical species. For instance, research has documented its interactions with amines leading to Schiff base formation, which has implications for drug design and development . Furthermore, studies on similar compounds suggest potential pathways for biotransformation and metabolic interactions within biological systems .
Several compounds share structural similarities with 5-Fluoro-2-hydroxy-3-methylbenzaldehyde. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 5-Fluoro-2-hydroxybenzaldehyde | Lacks methyl group | More polar; used in chemosensor applications |
| 4-Fluoro-3-methylbenzaldehyde | Different position of fluorine | Exhibits different reactivity patterns |
| Salicylaldehyde | Contains only hydroxyl and aldehyde | Commonly used in chelation chemistry |
| 5-Chloro-2-hydroxy-3-methylbenzaldehyde | Chlorine instead of fluorine | Different electronic properties affecting reactivity |
The unique combination of functional groups in 5-Fluoro-2-hydroxy-3-methylbenzaldehyde allows it to participate in specific
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Corrosive;Irritant








